REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][N:7]([c:11]2[cH:12][cH:13][c:14]([O:17][CH2:18][c:19]3[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]3)[cH:15][cH:16]2)[C:8](=[O:10])[CH2:9]1.[ClH:26].[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1>>[O:2]=[C:3]([OH:4])[CH:5]1[CH2:6][N:7]([c:11]2[cH:12][cH:13][c:14]([O:17][CH2:18][c:19]3[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]3)[cH:15][cH:16]2)[C:8](=[O:10])[CH2:9]1
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Name
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COC(=O)C1CC(=O)N(c2ccc(OCc3ccc(F)cc3)cc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CC(=O)N(c2ccc(OCc3ccc(F)cc3)cc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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O=C(O)C1CC(=O)N(c2ccc(OCc3ccc(F)cc3)cc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |